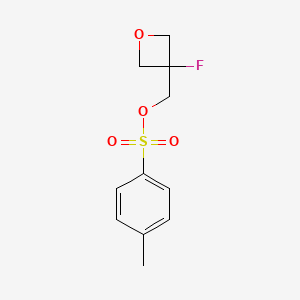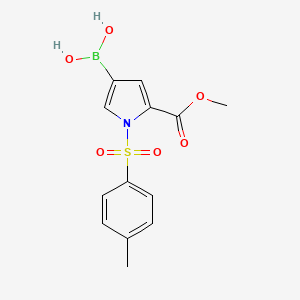
(5-(メトキシカルボニル)-1-トシル-1H-ピロール-3-イル)ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a boronic acid group attached to a pyrrole ring, which is further substituted with a methoxycarbonyl group and a tosyl group.
科学的研究の応用
Chemistry:
Suzuki-Miyaura Coupling: (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Petasis Reaction: It can be used in the Petasis reaction to synthesize amines and their derivatives.
Biology and Medicine:
Drug Development: The compound’s boronic acid group can interact with biological molecules, making it a potential candidate for drug development and medicinal chemistry research.
Industry:
Material Science: It can be used in the synthesis of advanced materials and polymers with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions using methanol and a suitable carboxylic acid derivative.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced boronic acid derivatives.
Substitution: It can participate in substitution reactions, where the boronic acid group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions include boronic esters, reduced boronic acid derivatives, and various substituted pyrrole derivatives.
作用機序
The mechanism of action of (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid involves its ability to form stable complexes with various substrates through the boronic acid group. This interaction can facilitate various chemical transformations, including cross-coupling reactions and nucleophilic additions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Phenylboronic Acid: A simpler boronic acid derivative used in similar reactions.
Pinacol Boronic Esters: These compounds are valuable building blocks in organic synthesis.
Arylboronic Acids: These compounds are used in various cross-coupling reactions and have similar reactivity.
Uniqueness: (5-(Methoxycarbonyl)-1-tosyl-1H-pyrrol-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methoxycarbonyl and tosyl groups can influence the compound’s behavior in various synthetic applications, making it a valuable reagent in organic chemistry.
特性
IUPAC Name |
[5-methoxycarbonyl-1-(4-methylphenyl)sulfonylpyrrol-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO6S/c1-9-3-5-11(6-4-9)22(19,20)15-8-10(14(17)18)7-12(15)13(16)21-2/h3-8,17-18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUJDNBFRQOHOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C(=C1)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730507 |
Source


|
| Record name | [5-(Methoxycarbonyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916177-00-9 |
Source


|
| Record name | [5-(Methoxycarbonyl)-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B591647.png)
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)
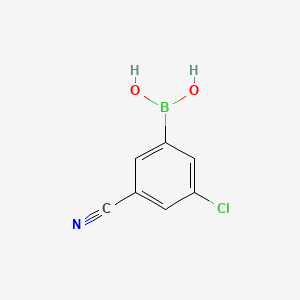

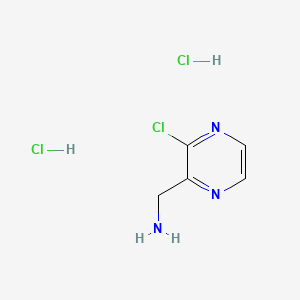


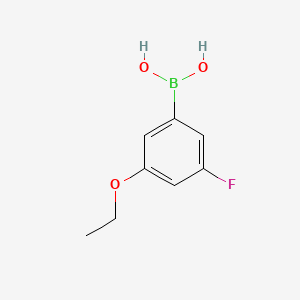
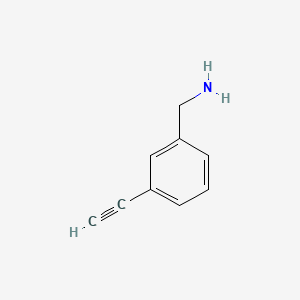
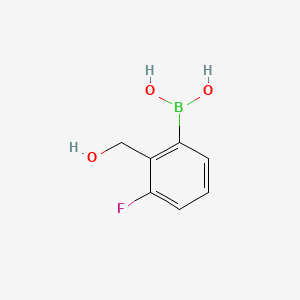
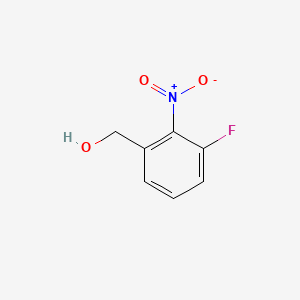
![(3-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B591665.png)
